molecular formula C11H16N2O2 B13348666 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B13348666
M. Wt: 208.26 g/mol
InChI Key: SKZZKPVSXLKDEZ-UHFFFAOYSA-N
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Description

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method includes the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is usually carried out under reflux conditions in the presence of a suitable acid catalyst, such as methanesulfonic acid, to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other reducible functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indazole ring .

Scientific Research Applications

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids

Uniqueness

2-isopropyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is unique due to its specific isopropyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-propan-2-yl-4,5,6,7-tetrahydroindazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)13-10(11(14)15)8-5-3-4-6-9(8)12-13/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

SKZZKPVSXLKDEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C2CCCCC2=N1)C(=O)O

Origin of Product

United States

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